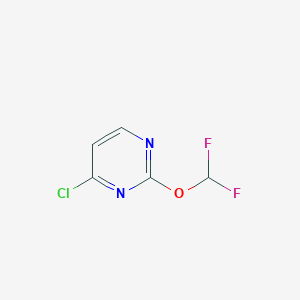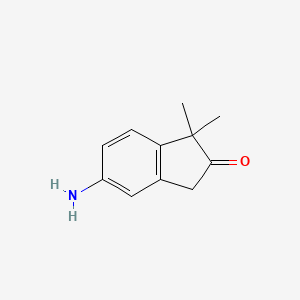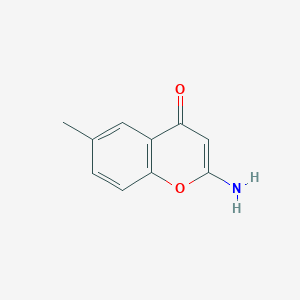
8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C9H11ClN2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the chlorination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of 1-methyl-1,2,3,4-tetrahydroquinoxaline.
Substitution: Formation of various substituted quinoxalines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives have shown promise as neuroprotective agents and in the treatment of conditions such as Parkinson’s disease .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and dyes .
Wirkmechanismus
The mechanism of action of 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets in the brain. It has been shown to modulate neurotransmitter systems, particularly the dopaminergic system. This modulation is achieved through inhibition of monoamine oxidase (MAO) and scavenging of free radicals, which contributes to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1,2,3,4-tetrahydroquinoxaline
- 8-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Uniqueness: 8-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 8-position and methyl group at the 1-position make it a valuable intermediate in the synthesis of various bioactive compounds .
Eigenschaften
CAS-Nummer |
1367981-56-3 |
|---|---|
Molekularformel |
C9H11ClN2 |
Molekulargewicht |
182.65 g/mol |
IUPAC-Name |
5-chloro-4-methyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C9H11ClN2/c1-12-6-5-11-8-4-2-3-7(10)9(8)12/h2-4,11H,5-6H2,1H3 |
InChI-Schlüssel |
ZLGHTYQOFMIEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNC2=C1C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912250.png)


![3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11912288.png)
![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)







![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)

